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molecular formula C24H19O2P B179986 Methyl 2-diphenylphosphino-1-naphthoate CAS No. 178176-78-8

Methyl 2-diphenylphosphino-1-naphthoate

Cat. No. B179986
M. Wt: 370.4 g/mol
InChI Key: QNDSZNKYBYBYAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05874628

Procedure details

To a solution of 66.6 g (0.195 mol) of 1-carbomethoxy-2-(trifluoromethylsulfonyloxy)naphthalene in 450 ml DMF were added, under a nitrogen atmosphere, 3.65 g NiCl2 (dppe) (6.9 mmol) and 35 ml ClPPh2 (0.195 mol). The reaction mixture was cooled in an ice-water bath and 15 g zinc (20% excess) was added portionwise at 8°-15° C. The mixture was then heated to 108° C. for 2 hours, cooled to 50° C., filtered through silica and washed with three 20 ml portions of methanol. The filtrate was concentrated under vacuum to half of its original volume and allowed to crystallize at 0°-4° C. The product was collected and washed with methanol. Further concentration of the filtrate caused additional material to crystallize. The total yield of the title compound was 66.3 g (92%).
Quantity
66.6 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.65 g
Type
catalyst
Reaction Step Three
Name
Quantity
15 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][C:6]=1OS(C(F)(F)F)(=O)=O)([O:3][CH3:4])=[O:2].Cl[P:24]([C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>CN(C=O)C.Cl[Ni]Cl.[Zn]>[C:1]([C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][C:6]=1[P:24]([C:31]1[CH:32]=[CH:33][CH:34]=[CH:35][CH:36]=1)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)([O:3][CH3:4])=[O:2]

Inputs

Step One
Name
Quantity
66.6 g
Type
reactant
Smiles
C(=O)(OC)C1=C(C=CC2=CC=CC=C12)OS(=O)(=O)C(F)(F)F
Name
Quantity
450 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
ClP(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
3.65 g
Type
catalyst
Smiles
Cl[Ni]Cl
Step Four
Name
Quantity
15 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
108 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in an ice-water bath
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 50° C.
FILTRATION
Type
FILTRATION
Details
filtered through silica
WASH
Type
WASH
Details
washed with three 20 ml portions of methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum to half of its original volume
CUSTOM
Type
CUSTOM
Details
to crystallize at 0°-4° C
CUSTOM
Type
CUSTOM
Details
The product was collected
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
to crystallize

Outcomes

Product
Name
Type
Smiles
C(=O)(OC)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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